Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate
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Overview
Description
Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate is a chemical compound. It is a derivative of boronic acids and has the empirical formula C16H28BNO4 . It is often used as an intermediate in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boron atom, which is part of a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl (CH3) groups attached to it . The compound also contains a tert-butyl group and a carboxylate group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 309.21 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Scientific Research Applications
Synthesis of Constrained Peptidomimetics
The compound has been utilized in the efficient synthesis of constrained peptidomimetics, specifically azabicyclo[X.Y.0]alkane amino acids, which serve as rigid dipeptide mimetics. These mimetics are valuable for structure-activity studies in peptide-based drug discovery. The synthesis involves several key steps, starting from methyl N-Boc-pyroglutamate, leading to the creation of N-Boc-delta-oxo-alpha,omega-diaminoazelate intermediate, and finally yielding the fused ring system suitable for solid-phase synthesis (Mandal et al., 2005).
Azabicycloalkane Amino Acids
Azabicycloalkane amino acids are synthesized through a high-yield process that involves the addition of tributyltin hydride followed by elimination of tributyltin and p-tolylsulfonyl groups. This method provides a key intermediate for preparing epibatidine analogues, highlighting the compound's role in synthesizing bioactive molecules with potential therapeutic applications (Carroll et al., 2001).
Molecular Structure and Synthesis
The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, has been elucidated through X-ray diffraction analysis. This research provided insights into the compound's bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring. The study demonstrates the compound's potential in constructing novel molecular architectures (Moriguchi et al., 2014).
Synthesis of Optically Active Bicyclo[4.3.0]nonenone Derivatives
The compound has also been utilized in the stereocomplementary construction of optically active bicyclo[4.3.0]nonenone derivatives. This process, derived from diethyl L-tartrate, underscores the compound's versatility in creating stereoselectively or exclusively optically active structures, further emphasizing its utility in synthesizing compounds with potential applications in pharmaceuticals (Mukai et al., 1999).
Mechanism of Action
properties
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO5/c1-16(2,3)23-15(21)20-13-8-12(9-14(20)11-22-10-13)19-24-17(4,5)18(6,7)25-19/h8,13-14H,9-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULVIWSNJBKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3COCC(C2)N3C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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